

# Revolutionizing Proteomics: Achromopeptidase for In-Solution Protein Digestion

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## Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

In the field of proteomics, the complete and efficient digestion of proteins into peptides is a critical prerequisite for accurate and comprehensive analysis by mass spectrometry (MS). While trypsin has long been the gold-standard enzyme for this purpose, its limitations in cleaving certain protein types and generating peptides from lysine-rich regions can lead to incomplete proteome coverage. **Achromopeptidase**, a lysyl endopeptidase from *Achromobacter lyticus*, has emerged as a powerful alternative and complementary enzyme for in-solution protein digestion. This application note details the use of **Achromopeptidase** in proteomics, providing a comprehensive protocol and quantitative data that highlight its advantages in achieving in-depth proteome analysis.

**Achromopeptidase** specifically cleaves at the C-terminus of lysine residues, a specificity that can generate a different and complementary set of peptides compared to trypsin, which cleaves at both lysine and arginine. This unique cleavage pattern is particularly advantageous for proteins with a high lysine-to-arginine ratio and can lead to improved sequence coverage and more confident protein identification. Furthermore, recent studies have demonstrated that **Achromopeptidase** from *A. lyticus* exhibits superior peptide identification, digestion efficiency, and protein coverage, especially with shorter digestion times, making it an optimal choice for enhancing mass spectrometry-based proteomics workflows.[1][2][3]

## Key Advantages of Achromopeptidase in Proteomics

- **High Specificity for Lysine:** **Achromopeptidase** exclusively cleaves at the C-terminal side of lysine residues. This high specificity simplifies the resulting peptide mixture and can aid in data analysis.
- **Complementary to Trypsin:** The distinct cleavage specificity of **Achromopeptidase** generates peptides that are often missed by trypsin, leading to an overall increase in protein sequence coverage when used alone or in combination with other proteases.
- **Enhanced Digestion Efficiency:** Studies have shown that **Achromopeptidase** from *A. lyticus* can achieve a high degree of digestion with shorter incubation times compared to other lysine-specific proteases, improving sample throughput.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Robust Performance:** **Achromopeptidase** is active over a pH range of 8.5-9.0 and a temperature of 37°C, conditions that are compatible with standard proteomics workflows.

## Quantitative Comparison of Digestion Efficiency

Recent comparative analyses have highlighted the superior performance of **Achromopeptidase** (*A. lyticus* LysC) in proteomics workflows. The following tables summarize key performance metrics, demonstrating its efficiency in peptide identification and protein coverage.

Table 1: Comparison of Identified Peptides and Proteins Over a Digestion Time Course[\[2\]](#)[\[3\]](#)

Digestion Time (minutes)	Enzyme	Number of Identified Peptides	Total Peptide Intensity	Number of Identified Proteins
30	Achromopeptidase (A. lyticus)	~5,500	~1.8 x 10 <sup>11</sup>	~1,800
P. aeruginosa LysC	~4,000	~1.2 x 10 <sup>11</sup>	~1,500	
L. enzymogenes LysC	~3,500	~1.0 x 10 <sup>11</sup>	~1,300	
120	Achromopeptidase (A. lyticus)	~7,500	~2.5 x 10 <sup>11</sup>	~2,200
P. aeruginosa LysC	~5,500	~1.8 x 10 <sup>11</sup>	~1,800	
L. enzymogenes LysC	~5,000	~1.5 x 10 <sup>11</sup>	~1,700	
960	Achromopeptidase (A. lyticus)	~8,500	~2.8 x 10 <sup>11</sup>	~2,400
P. aeruginosa LysC	~7,000	~2.2 x 10 <sup>11</sup>	~2,100	
L. enzymogenes LysC	~6,500	~2.0 x 10 <sup>11</sup>	~2,000	

Table 2: Cleavage Efficiency as Measured by Percentage of Missed Cleavages[2][3]

Digestion Time (minutes)	Enzyme	Percentage of Missed Cleavages
30	Achromopeptidase (A. lyticus)	~25%
P. aeruginosa LysC	~35%	
L. enzymogenes LysC	~40%	
120	Achromopeptidase (A. lyticus)	~15%
P. aeruginosa LysC	~25%	
L. enzymogenes LysC	~30%	
960	Achromopeptidase (A. lyticus)	~10%
P. aeruginosa LysC	~20%	
L. enzymogenes LysC	~25%	

## Experimental Protocols

The following is a generalized protocol for in-solution protein digestion using **Achromopeptidase** for subsequent analysis by LC-MS/MS. This protocol is a starting point and may require optimization based on the specific protein sample and downstream application.

## Materials

- Protein sample (e.g., cell lysate, purified protein)
- Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
- Reduction Reagent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
- Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh)
- Achromopeptidase** (from *Achromobacter lyticus*), sequencing grade

- Digestion Buffer: 50 mM Tris-HCl, pH 8.5 or 50 mM Ammonium Bicarbonate, pH 8.5
- Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid
- C18 spin columns for peptide desalting

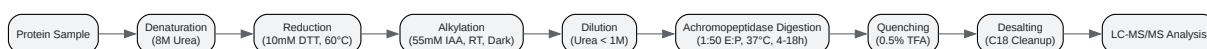
## Protocol for In-Solution Digestion

- Protein Solubilization and Denaturation:
  - Resuspend the protein pellet or dilute the protein solution in Denaturation Buffer to a final protein concentration of 1-10 mg/mL.
  - Vortex thoroughly to ensure complete solubilization.
- Reduction:
  - Add the Reduction Reagent to the protein solution to a final concentration of 10 mM DTT.
  - Incubate at 60°C for 30 minutes.
  - Allow the sample to cool to room temperature.
- Alkylation:
  - Add the freshly prepared Alkylation Reagent to the protein solution to a final concentration of 55 mM IAA.
  - Incubate in the dark at room temperature for 30 minutes.
- Dilution and pH Adjustment:
  - Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is critical for optimal **Achromopeptidase** activity.
  - Ensure the final pH of the solution is between 8.0 and 9.0.
- Enzymatic Digestion:

- Add **Achromopeptidase** to the protein solution. A starting enzyme-to-protein ratio of 1:50 to 1:100 (w/w) is recommended.
- Incubate at 37°C for 4 to 18 hours (overnight). Shorter incubation times (e.g., 4 hours) can be effective with **Achromopeptidase** from *A. lyticus*.<sup>[1][2][3]</sup>
- Quenching the Digestion:
  - Acidify the peptide solution by adding the Quenching Solution to a final concentration of 0.5-1% to stop the enzymatic reaction. The final pH should be ~2-3.
- Peptide Desalting:
  - Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
  - Elute the peptides and dry them in a vacuum centrifuge.
- Sample Reconstitution:
  - Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

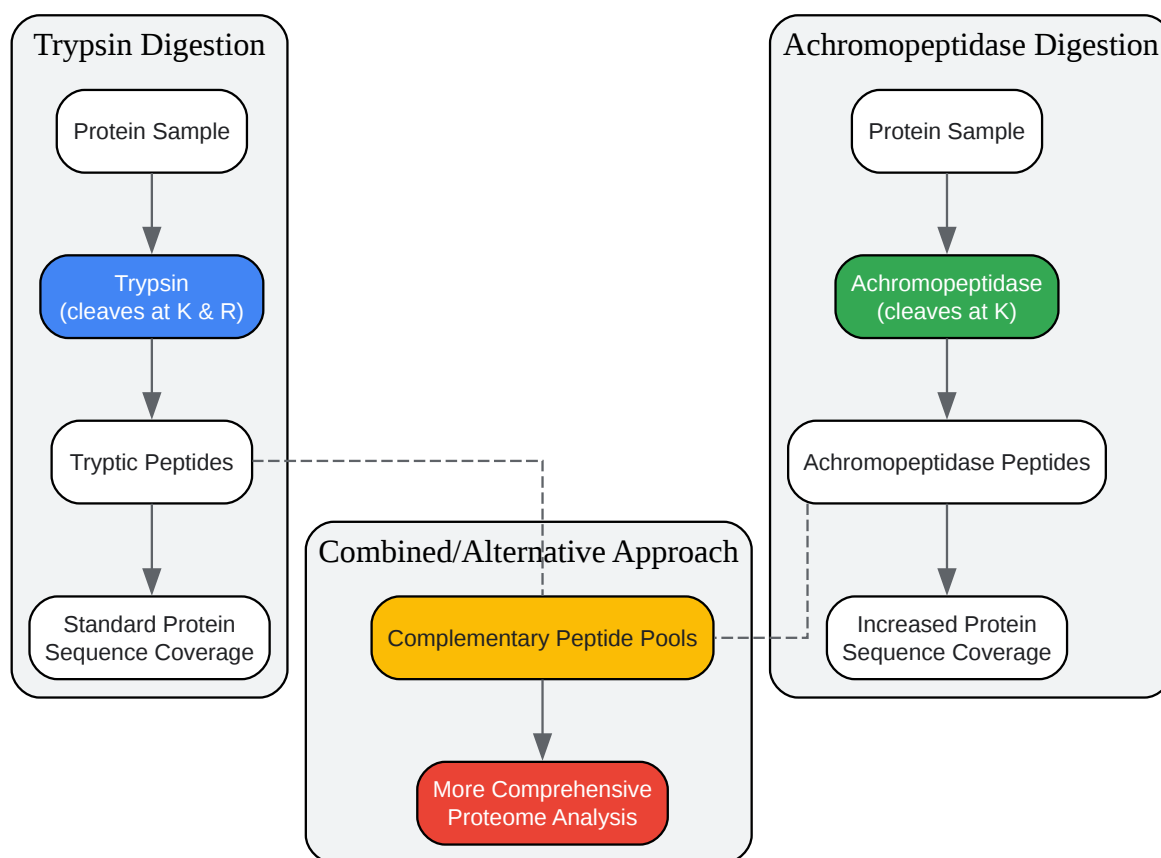
## Visualizing the Workflow and Comparative Performance

The following diagrams illustrate the experimental workflow for in-solution protein digestion and the comparative advantages of using **Achromopeptidase**.



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Caption: General workflow for in-solution protein digestion using **Achromopeptidase**.



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Caption: **Achromopeptidase** offers complementary data to trypsin for enhanced proteome coverage.

## Conclusion

**Achromopeptidase** is a highly specific and efficient lysyl endopeptidase that serves as a valuable tool for in-solution protein digestion in proteomics. Its ability to generate a complementary peptide population to that of trypsin leads to increased protein sequence coverage and more robust protein identification. The superior performance of **Achromopeptidase** from *Achromobacter lyticus*, particularly in terms of digestion speed and efficiency, makes it an excellent choice for researchers aiming to deepen their proteomic analyses and improve the throughput of their workflows. By incorporating **Achromopeptidase**

into their protein digestion strategies, scientists can unlock a more comprehensive view of the proteome, which is essential for biomarker discovery, drug development, and fundamental biological research.

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## References

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